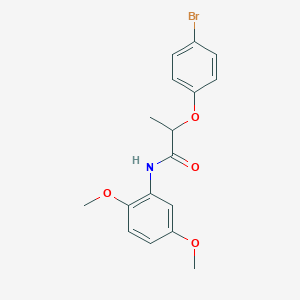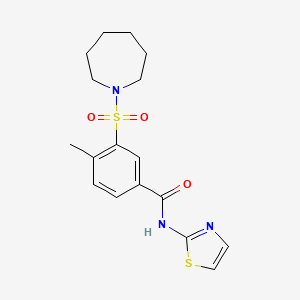![molecular formula C22H20N2O5S B4113265 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Descripción general
Descripción
2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, commonly known as DASA-58, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASA-58 is a sulfonamide-based inhibitor that targets the tumor necrosis factor receptor-associated factor 6 (TRAF6) protein, which plays a crucial role in various cellular signaling pathways.
Mecanismo De Acción
DASA-58 inhibits the activation of 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, a protein that plays a crucial role in various cellular signaling pathways, including the NF-κB pathway. This compound is involved in the activation of NF-κB by promoting the ubiquitination and degradation of the inhibitor of kappa B (IκB), which normally prevents NF-κB from entering the nucleus and activating gene expression. By inhibiting this compound, DASA-58 prevents the activation of NF-κB and the subsequent expression of genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, DASA-58 has been shown to reduce the severity of autoimmune diseases in animal models. However, further research is needed to fully understand the biochemical and physiological effects of DASA-58.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DASA-58 in lab experiments is its specificity for 2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid. DASA-58 has been shown to specifically inhibit this compound without affecting other proteins involved in cellular signaling pathways. Additionally, DASA-58 has been shown to have low toxicity in animal models. However, one limitation of using DASA-58 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research and development of DASA-58. One direction is to further study the biochemical and physiological effects of DASA-58 in animal models and human clinical trials. Another direction is to explore the potential use of DASA-58 in the treatment of other diseases, such as inflammatory bowel disease and psoriasis. Additionally, researchers can explore the development of more efficient synthesis methods for DASA-58 to facilitate its use in lab experiments and potential clinical applications.
Aplicaciones Científicas De Investigación
DASA-58 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. DASA-58 has also been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, DASA-58 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[[3-[(3,4-dimethylphenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-10-11-17(12-15(14)2)24-30(28,29)18-7-5-6-16(13-18)21(25)23-20-9-4-3-8-19(20)22(26)27/h3-13,24H,1-2H3,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESVIASOAIPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)

![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)



![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B4113227.png)
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4113261.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4113278.png)